(4-(5-メチル-1,3,4-チアゾール-2-イル)ピペリジン-1-イル)(1-メチル-3-(チオフェン-2-イル)-1H-ピラゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チアゾール環の存在は、抗ウイルス活性に寄与します。 研究者らは、ウイルス感染に対するその可能性を探求してきましたが、そのメカニズムを完全に理解するためにはさらなる研究が必要です .
- チアゾール含有化合物は、抗菌性と抗真菌性を示すことが実証されています。 これらは、新しい抗菌剤の開発のためのリードとなり得ます .
- 一部のチアゾール誘導体は、抗炎症効果を示します。 これらの分子は、炎症性疾患の管理に役割を果たす可能性があります .
- 研究者らは、チアゾール誘導体の抗寄生虫性を調査してきました。 これらの化合物は、寄生虫感染症の撲滅に役立つ可能性があります .
- チアゾール含有薬のいくつかは、すでに臨床で使用されています。その例として、利尿薬(アセタゾラミド、メタゾラミド)、抗生物質(セファゾドン、セファゾリンナトリウム)などがあります .
- さらに、特定のチアゾール誘導体は、単剤または既存の抗がん剤との併用で、臨床試験に入っています。 これらの試験は、がん患者の安全性と有効性を評価することを目的としています .
抗がん活性
抗ウイルス性
抗菌性と抗真菌性
抗炎症の可能性
抗寄生虫活性
臨床試験と薬物開発
生物活性
The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone, a hybrid structure featuring both thiadiazole and pyrazole moieties, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis and Characterization
The synthesis of the compound typically involves a multistep process that combines piperidine derivatives with pyrazole and thiadiazole components. The general synthetic route includes:
- Formation of Pyrazole Derivatives : Pyrazoles are synthesized by reacting hydrazones with various carbonyl compounds.
- Thiadiazole Integration : The thiadiazole ring is introduced via cyclization reactions involving thioketones or thiosemicarbazides.
- Final Coupling : The final compound is formed through coupling reactions that link the piperidine and pyrazole-thiadiazole entities.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic effects of various pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, derivatives similar to our compound demonstrated significant activity:
- Cell Viability Assays : Evaluations using mammalian cell lines showed that the tested derivatives exhibited low cytotoxicity with CC₅₀ values exceeding 500 µM, indicating a favorable safety profile for further development .
Anticancer Properties
The anticancer potential of compounds containing both pyrazole and thiadiazole rings has been explored extensively:
- In Vitro Studies : Compounds derived from similar structures were tested against various cancer cell lines, including breast (MCF-7), pancreatic (PaCa-2), and prostate (PC3) cancers. Results indicated that several derivatives exhibited IC₅₀ values in the low micromolar range, demonstrating potent cytotoxic effects .
- Mechanism of Action : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through DNA fragmentation and modulation of gene expression related to cell survival pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and parasitic infections:
- Target Proteins : Key targets include P2X7 receptors and EGFR (epidermal growth factor receptor), which are implicated in various cellular signaling pathways associated with inflammation and tumor growth.
- Binding Affinities : Docking simulations indicated strong interactions between the synthesized compounds and their targets, supporting their potential as therapeutic agents .
Summary of Findings
The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone exhibits promising biological activities across multiple domains:
Activity Type | IC₅₀ Values | Comments |
---|---|---|
Antiparasitic | > 500 µM (low toxicity) | Effective against T. cruzi |
Anticancer | 5.176 - 8.493 µM | Active against MCF-7, PaCa-2, PC3 cell lines |
P2X7R Inhibition | 16 - 122 nM | Significant inhibition observed |
EGFR Inhibition | Not specified | Potential for lung cancer treatment |
特性
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-18-19-16(25-11)12-5-7-22(8-6-12)17(23)14-10-13(20-21(14)2)15-4-3-9-24-15/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVZVDKYVEZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。